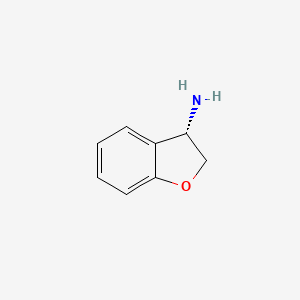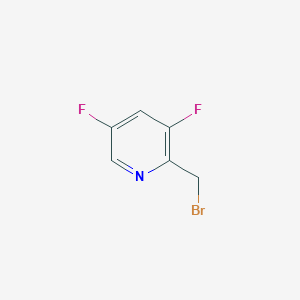
2-(Bromomethyl)-3,5-difluoropyridine
説明
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis
This involves analyzing the molecular structure of the compound. It includes understanding the arrangement of atoms, the type of bonds between the atoms, and the shape of the molecule .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants and products of the reaction, the conditions required for the reaction, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound. Physical properties include melting point, boiling point, density, and solubility. Chemical properties include reactivity, flammability, and types of chemical reactions the compound can undergo .科学的研究の応用
Hyperbranched Polyelectrolytes Synthesis
2-(Bromomethyl)-3,5-difluoropyridine and related compounds have been used in the synthesis of hyperbranched polyelectrolytes. These polymers exhibit unique properties due to their branched structure and have potential applications in various fields, including materials science and nanotechnology. The synthesis involves poly(N-alkylation) of these monomers, resulting in new types of hyperbranched polyelectrolytes with specific structural and electronic properties. This research also includes kinetic studies and activation parameters to understand the reaction mechanisms and enhance the synthesis process (Monmoton et al., 2008).
Intermediate for Synthesis of Amphiphilic 1,4-Dihydropyridines
Derivatives of 2-(Bromomethyl)-3,5-difluoropyridine, like 2,6-di(bromomethyl)-3,5-bis(alkoxycarbonyl)-4-aryl-1,4-dihydropyridines, are important intermediates in the synthesis of lipid-like compounds based on the 1,4-dihydropyridine cycle. These compounds are crucial for developing various cationic 1,4-dihydropyridine derivatives and related heterocycles, which can have applications in medicinal chemistry and drug delivery systems (Rucins et al., 2020).
Spectroscopic and Computational Studies
2-(Bromomethyl)-3,5-difluoropyridine derivatives have been the subject of extensive spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Fourier Transform-Infrared (FT-IR) spectroscopies. These studies are crucial for characterizing the molecular structure, understanding the electronic properties, and predicting the reactivity of these compounds. Computational methods like density functional theory (DFT) have been employed to analyze the molecular orbitals and chemical reactivity indices, providing insights into the potential applications of these compounds in various fields, including materials science and sensor technology (Vural & Kara, 2017).
Synthesis of Functionalized Pyridine Derivatives
The reactivity of 2-(Bromomethyl)-3,5-difluoropyridine and its analogs has been exploited in the synthesis of various functionalized pyridine derivatives. These derivatives have potential applications in organic synthesis, pharmaceuticals, and agrochemicals. Studies have focused on developing efficient synthetic pathways, including cross-coupling reactions and exploring the potential of these derivatives in various organic transformations (Benmansour et al., 2000).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(bromomethyl)-3,5-difluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLSIJJZYPFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CBr)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




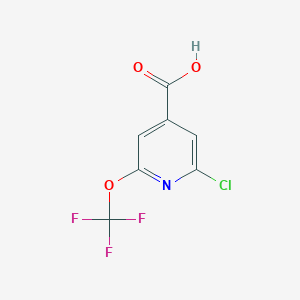
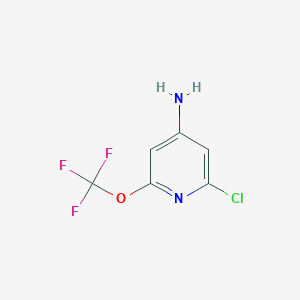


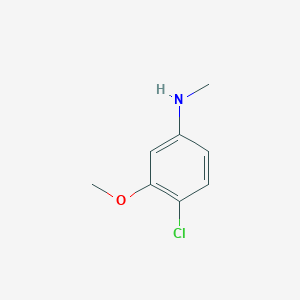
![2-(Piperidin-4-YL)-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B3186341.png)

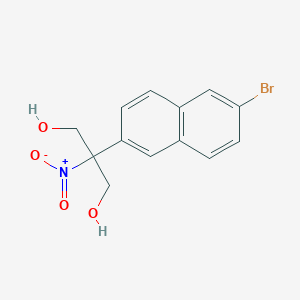
![[5-(Hydroxymethyl)-2-(4-methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B3186377.png)
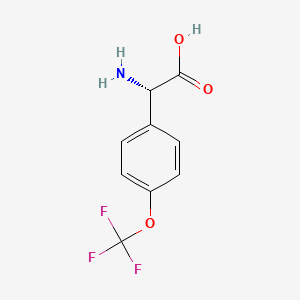
![(2S)-2-amino-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B3186383.png)
